molecular formula C20H23N5O3S B2391903 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034603-91-1

4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2391903
CAS RN: 2034603-91-1
M. Wt: 413.5
InChI Key: XPCURCSWKKNFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study conducted by El‐Borai et al. (2013) highlighted the microwave-assisted synthesis of pyrazolopyridine derivatives, including compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide. These compounds were evaluated for their antioxidant, antitumor, and antimicrobial activities. The findings suggested some of these derivatives showed significant activity, emphasizing the importance of this compound class in developing new therapeutic agents (El‐Borai et al., 2013).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship analysis provided insights into the potential therapeutic applications of these compounds, including derivatives of this compound, in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Heterocyclic Synthesis

Mohareb et al. (2004) explored the reactivity of thiophenylhydrazonoacetates towards the synthesis of various heterocyclic compounds, including pyrazolopyridine and pyrazolopyrimidine derivatives. This research underscores the versatility of compounds like this compound in synthesizing a wide array of biologically active heterocycles (Mohareb et al., 2004).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Their research provides a foundation for understanding the potential of this compound derivatives in interacting with biological targets, demonstrating their potential in drug discovery (Flefel et al., 2018).

Antitumor Agents

Nassar et al. (2015) outlined an efficient method for obtaining pyrazolo[3,4-d]pyrimidine derivatives, showing significant effects in mouse tumor model cancer cell lines. This research highlights the potential antitumor applications of compounds structurally related to this compound, contributing to the development of new anticancer drugs (Nassar et al., 2015).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-15-13-19(17-5-4-10-21-14-17)23-25(15)12-11-22-20(26)16-6-8-18(9-7-16)29(27,28)24(2)3/h4-10,13-14H,11-12H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCURCSWKKNFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.